molecular formula C18H26N4O2S B250655 N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide

N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide

Cat. No.: B250655
M. Wt: 362.5 g/mol
InChI Key: DHHLNAQLLALMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, an acetyl group, and a carbamothioyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the acetylation of piperazine to form 4-acetylpiperazine. This intermediate is then reacted with 2-isothiocyanatophenylamine to form the desired carbamothioyl derivative. The final step involves the reaction of this intermediate with pentanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

    N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Investigated for its osteoclast inhibitory properties.

Uniqueness

N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a versatile ligand and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5 g/mol

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide

InChI

InChI=1S/C18H26N4O2S/c1-3-4-9-17(24)20-18(25)19-15-7-5-6-8-16(15)22-12-10-21(11-13-22)14(2)23/h5-8H,3-4,9-13H2,1-2H3,(H2,19,20,24,25)

InChI Key

DHHLNAQLLALMNP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C

Origin of Product

United States

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